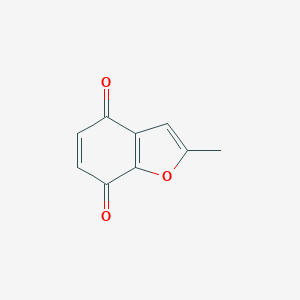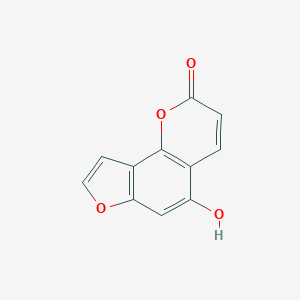
Isobergaptol
Overview
Description
Isobergaptol is a naturally occurring organic compound classified as a furanocoumarin. It is known for its presence in various plants and has been studied for its potential biological activities. The compound has a molecular formula of C11H6O4 and a molecular weight of 202.16 g/mol . This compound is characterized by its furan ring fused to a coumarin structure, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Isobergaptol is a compound with a molecular formula of C11H6O4
Mode of Action
It is known that the mode of action of a compound usually involves specific biochemical interactions through which the compound produces its pharmacological effect . This often includes the specific molecular targets to which the drug binds, such as an enzyme or receptor . .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented in the literature. Biochemical pathways are complex networks of chemical reactions that occur in a cell and are catalyzed by enzymes. These pathways are crucial for various biological processes, including metabolism, cell signaling, and cell cycle regulation
Pharmacokinetics
Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been suggested that this compound may have anti-proliferative and anti-cancer properties
Action Environment
Environmental factors can significantly impact a drug’s pharmacokinetics and pharmacodynamics, potentially affecting its efficacy and safety
Biochemical Analysis
Biochemical Properties
Isobergaptol has been identified as an inhibitor of the CYP3A4 enzyme, with an IC50 of 24.92 μM . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances in the body. This compound’s interaction with this enzyme suggests that it may have significant effects on biochemical reactions involving this enzyme .
Cellular Effects
In vitro studies have shown that this compound can inhibit the production of NO, IL-6, and TNF-α in LPS-induced RAW264.7 cells . These molecules are involved in inflammatory responses, suggesting that this compound may have anti-inflammatory effects at the cellular level .
Molecular Mechanism
Its inhibitory effect on the CYP3A4 enzyme suggests that it may interact with this enzyme and potentially alter its activity
Metabolic Pathways
Given its interaction with the CYP3A4 enzyme, it is likely that this compound is involved in metabolic pathways related to this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobergaptol can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 5-hydroxyfuran-2-carboxylic acid derivatives can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants that are rich in furanocoumarins. The extraction process may include solvent extraction, steam distillation, or supercritical fluid extraction to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Isobergaptol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: The compound can be reduced to yield dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Chemistry: It is used as a precursor for synthesizing other furanocoumarins and related compounds.
Biology: Isobergaptol has shown potential in inhibiting certain enzymes and biological pathways, making it a subject of interest in biochemical research.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
- Psoralen
- Bergapten
- Xanthotoxin
- Imperatorin
- Byakangelicin
Properties
IUPAC Name |
5-hydroxyfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBIFOFDYBTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


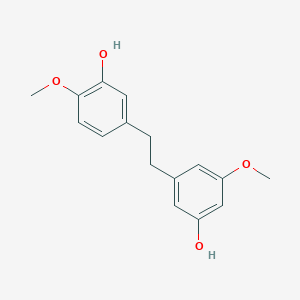
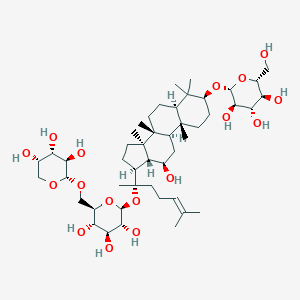
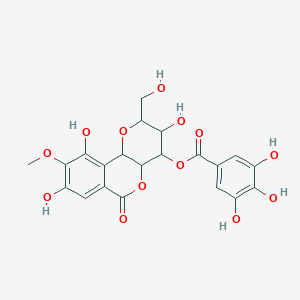
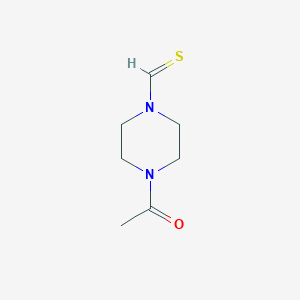
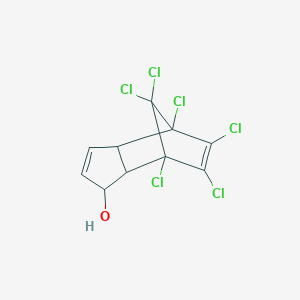
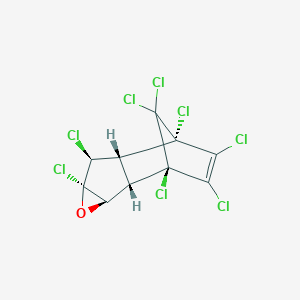

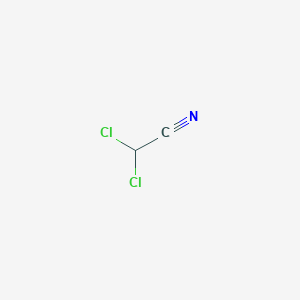
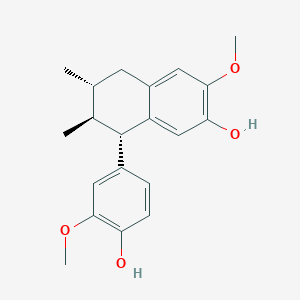
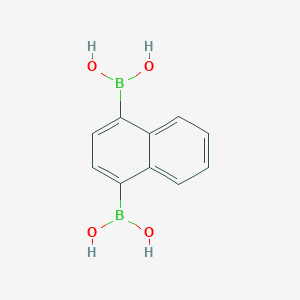
![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)
